
Pyr3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyr3 is a pyrazole-based compound that has garnered significant attention due to its selective inhibition of the transient receptor potential canonical 3 (TRPC3) channel. TRPC3 channels play a crucial role in modulating intracellular calcium levels, impacting various cellular processes such as secretion, gene expression, and cell death . The compound’s structure includes a central phenyl ring with a radioiodine label at the 2-position, allowing for in vivo tracking and investigation.
準備方法
合成経路:: ピル3の合成には、ピラゾール部分の導入など、いくつかのステップが含まれます。具体的な合成プロトコルにはアクセスできませんが、研究者は確立された有機化学的手法を用いてピル3を合成することに成功しています。
反応条件:: ピル3合成の正確な反応条件は異なる場合がありますが、通常はカップリング反応、環化反応、官能基操作が含まれます。研究者は、これらの条件を最適化して、高収率と純度を実現しています。
工業生産:: ピル3は主に研究ツールとして使用されていますが、工業規模の生産は依然として限定されています。商業的に実現可能にするためには、さらなる開発と最適化が必要です。
化学反応の分析
反応性:: ピル3はTRPC3チャネルの選択的阻害を示し、TRPC3関連機能の研究に役立つツールとなっています。TRPC3への特異的結合により、他の細胞成分との反応性は最小限に抑えられる可能性があります。
一般的な試薬と条件:: 具体的な試薬と条件は合成経路によって異なりますが、一般的な試薬には、ピラゾール誘導体、ハロゲン化剤、カップリング試薬などがあります。研究者は、反応温度、溶媒、触媒を慎重に制御して、目的の生成物を得ています。
主な生成物:: ピル3合成の主な生成物は、化合物自体です。 その放射性ヨウ素標識体([125I]I-ピル3)は、生体内追跡と生体内分布研究を可能にします .
科学的研究の応用
Cardiovascular Research
Pyr3 has been identified as a potent inhibitor of TRPC3 channels, which play a critical role in calcium signaling and cardiac hypertrophy. Studies have shown that this compound effectively attenuates hypertrophic responses in rat neonatal cardiomyocytes and reduces cardiac hypertrophy in mouse models subjected to pressure overload.
Case Study: Cardiac Hypertrophy
- Objective: To assess the impact of this compound on cardiac hypertrophy.
- Methodology: In vivo experiments involved administering this compound to mice with induced cardiac hypertrophy.
- Results: this compound treatment resulted in significant reductions in hypertrophic growth markers and improved cardiac function, suggesting its potential as a therapeutic agent for TRPC3-related cardiovascular diseases .
Oncology Applications
In the field of oncology, this compound has demonstrated efficacy against glioblastoma multiforme (GBM), an aggressive brain tumor characterized by high TRPC3 expression levels. Research indicates that this compound inhibits the proliferation and migration of GBM cells.
Case Study: Glioblastoma Treatment
- Objective: To evaluate the effects of this compound on GBM cell lines.
- Methodology: In vitro studies utilized sulforhodamine B assays to measure cell viability alongside migration assays (wound healing and Transwell).
- Results: this compound significantly reduced GBM cell proliferation and migration capabilities. Additionally, it induced apoptosis through caspase-dependent pathways. In xenograft models, this compound combined with temozolomide (TMZ) showed enhanced tumor growth inhibition compared to TMZ alone .
Neurological Research
This compound's role extends into neurological studies, particularly concerning intracerebral hemorrhage (ICH). The compound has been investigated for its neuroprotective effects following ICH, where it mitigates neuronal injury and astrogliosis.
Case Study: Neuroprotection in ICH
- Objective: To determine the efficacy of this compound in improving outcomes after ICH.
- Methodology: Male C57BL6 mice received ICH induction via collagenase infusion, followed by this compound administration.
- Results: this compound treatment significantly improved neurological deficits, reduced brain edema, and decreased astrocyte activation. These findings highlight this compound's potential as a therapeutic target for hemorrhagic brain injuries .
Mechanistic Insights
The mechanism by which this compound exerts its effects primarily involves the selective inhibition of TRPC3 channels. This inhibition leads to decreased calcium influx, which is crucial for various cellular processes including hypertrophy and apoptosis.
Mechanistic Overview:
- Calcium Signaling: By inhibiting TRPC3 channels, this compound disrupts calcium-dependent signaling pathways that contribute to pathological conditions such as cardiac hypertrophy and tumor progression.
- Apoptosis Induction: In GBM cells, this compound triggers apoptotic pathways, enhancing the effectiveness of conventional therapies like TMZ .
Data Summary Table
Application Area | Key Findings | Model Used |
---|---|---|
Cardiovascular | Reduced cardiac hypertrophy | Mouse model |
Oncology | Inhibited GBM cell proliferation and migration | In vitro & xenograft model |
Neurology | Improved outcomes post-intracerebral hemorrhage | Mouse model |
作用機序
ピル3は、TRPC3チャネルに選択的に結合して、その活性を阻害します。TRPC3媒介カルシウム流入を阻害することで、細胞応答を調節します。正確な分子標的と下流の経路は、現在も盛んに研究されています。
6. 類似化合物の比較
ピル3は、TRPC3チャネルに対する特異性により際立っています。 SKF 96365やLOE908などの他の関連する化合物には、この特異性はありません 。さらなる比較研究により、ピル3の独自性を完全に理解する必要があります。
類似化合物との比較
Pyr3 stands out due to its specificity for TRPC3 channels. Other related compounds, such as SKF 96365 and LOE908, lack this selectivity . further comparative studies are needed to fully understand this compound’s uniqueness.
生物活性
Pyr3, a selective inhibitor of the canonical transient receptor potential channel 3 (TRPC3), has garnered attention for its potential therapeutic applications in various physiological and pathological conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure : this compound is identified chemically as 1-[4-[(2,3,3-Trichloro-1-oxo-2-propen-1-yl)amino]phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Its structure is crucial for its selectivity towards TRPC3 channels.
Mechanism of Action : this compound selectively inhibits TRPC3-mediated calcium (Ca²⁺) influx. The compound has been shown to act from the extracellular side of the membrane, effectively blocking TRPC3 without significantly affecting other TRPC isoforms such as TRPC6, TRPM2, TRPM4, and TRPM7 at concentrations up to 3 µM . The IC₅₀ value for this compound's inhibition of TRPC3 is approximately 0.7 μM .
Biological Effects
This compound's inhibition of TRPC3 channels has several downstream effects:
- Calcium Signaling : this compound significantly reduces Ca²⁺ influx in various cell types, including DT40 B lymphocytes and cardiomyocytes. This inhibition affects downstream signaling pathways, particularly those involving nuclear factor of activated T cells (NFAT) .
- Cardiac Hypertrophy : In studies involving rat neonatal cardiomyocytes and mouse models, this compound effectively suppressed hypertrophic responses induced by angiotensin II (Ang II), such as actin reorganization and brain natriuretic peptide (BNP) expression. It demonstrated a more potent effect compared to its analog Pyr2 .
Table 1: Summary of Key Research Findings on this compound
Case Study: Cardiac Hypertrophy
In a study examining the role of this compound in cardiac hypertrophy, researchers found that administration of this compound significantly inhibited Ang II-induced NFAT activation and hypertrophic growth in both in vitro and in vivo models. This suggests potential therapeutic applications for this compound in treating heart diseases characterized by excessive hypertrophic responses .
特性
IUPAC Name |
ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHGONNSASQOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719181 |
Source
|
Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160514-60-2 |
Source
|
Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。